N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 106691-38-7
VCID: VC21324966
InChI: InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
SMILES: COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4 g/mol

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 106691-38-7

Cat. No.: VC21324966

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - 106691-38-7

Specification

CAS No. 106691-38-7
Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Standard InChI InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Standard InChI Key XRPYNAFBMREEAB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Canonical SMILES COC1=CC=C(C=C1)N2C3=CC=CC=C3SC(C2=O)CC(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator